



# Application Note: Quantification of Teneligliptin in Human Plasma by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Diatin	
Cat. No.:	B10828557	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] By preventing the degradation of incretin hormones, it stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[1] Accurate and reliable quantification of Teneligliptin in biological matrices such as human plasma is crucial for pharmacokinetic (PK) studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2]

This application note provides a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Teneligliptin in human plasma. The method utilizes a simple protein precipitation technique for sample preparation and a stable isotope-labeled internal standard (Teneligliptin-d8) to ensure accuracy and reproducibility, making it suitable for high-throughput analysis.[1][2]

### Methodology

The bioanalytical method involves the extraction of Teneligliptin and its internal standard, Teneligliptin-d8, from human plasma via protein precipitation.[2] Subsequent analysis is performed by reverse-phase liquid chromatography coupled with tandem mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode.[1][2]

#### **Liquid Chromatography Conditions**



The chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to ensure proper protonation of the analyte.[3]

Parameter	Condition
Column	C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Injection Volume	5 μL[1]
Column Temperature	40°C[1]

#### **Mass Spectrometry Conditions**

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode for optimal sensitivity. Quantification is performed using specific precursor-to-product ion transitions for Teneligliptin and its internal standard.[1][4]

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
Scan Type	Multiple Reaction Monitoring (MRM)[1][4]
Ion Spray Voltage	+5500 V[4]
Source Temperature	500°C[4]
Analyte	Precursor Ion (m/z)
Teneligliptin	427.2[1][4][5]
Teneligliptin-d8 (IS)	435.2[1][4][5]



#### **Experimental Protocols**

## Protocol 1: Preparation of Standard and Quality Control (QC) Samples

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Teneligliptin and 10 mg of Teneligliptin-d8 reference standards in separate 10 mL volumetric flasks with methanol.[2]
- Working Standard Solutions: Prepare a series of working standard solutions by serially
  diluting the Teneligliptin stock solution with a 50:50 methanol/water mixture to create
  calibration curve (CC) standards covering the desired concentration range (e.g., 5 to 1000
  ng/mL).[2][5]
- Internal Standard (IS) Working Solution: Prepare a working solution of Teneligliptin-d8 at a concentration of 100 ng/mL in a 50:50 methanol/water mixture.[2]
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from the Teneligliptin stock solution in the same manner as the calibration standards.

## Protocol 2: Plasma Sample Preparation (Protein Precipitation)

This protocol outlines a protein precipitation method for the efficient extraction of Teneligliptin from a plasma matrix.[2][4]

- Allow frozen human plasma samples to thaw completely at room temperature.
- Pipette 100  $\mu L$  of the plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[2]
- Add 10 μL of the 100 ng/mL Teneligliptin-d8 internal standard working solution.
- Add 300 μL of ice-cold acetonitrile to precipitate the plasma proteins.[2][4]
- Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.



- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
- Carefully transfer the clear supernatant to a new clean tube.[2]
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
- Reconstitute the dried residue in 100  $\mu$ L of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).[2]
- Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[2]

### **Method Validation and Data Summary**

The described method is validated according to regulatory guidelines. Key performance characteristics are summarized below.[2][6]

Validation Parameter	Typical Acceptance Criteria / Result
Linearity Range	5 - 1000 ng/mL[5][6]
Correlation Coefficient (r²)	> 0.99[2]
Lower Limit of Quantification (LLOQ)	5 ng/mL[6]
Accuracy	Within ±15% of nominal concentration[6]
Precision (Intra- & Inter-day %RSD)	≤ 15%[6]
Recovery	> 85%[6]

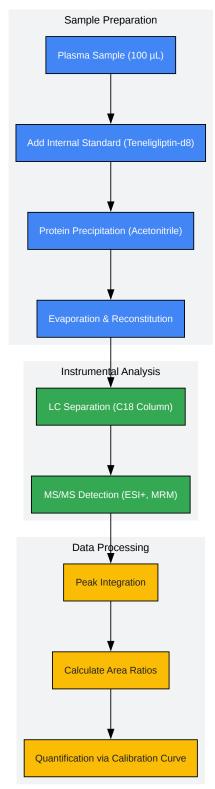
#### **Data Analysis**

The concentration of Teneligliptin in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.[1] A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model. The concentration of Teneligliptin in unknown samples is then interpolated from this curve.[1]



#### **Visualized Workflows**

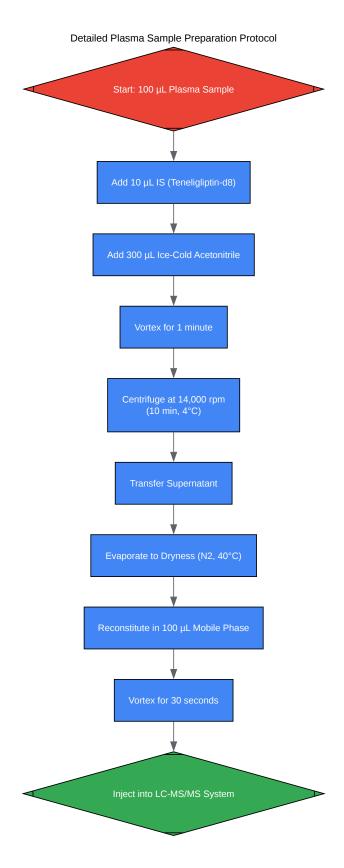




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Caption: Overall experimental workflow.



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Caption: Detailed sample preparation protocol.

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- To cite this document: BenchChem. [Application Note: Quantification of Teneligliptin in Human Plasma by HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828557#hplc-ms-ms-method-for-quantifying-teneligliptin-in-plasma]

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